molecular formula C19H17ClN2O4 B14985799 N-(3-chloro-4-methoxyphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

N-(3-chloro-4-methoxyphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B14985799
M. Wt: 372.8 g/mol
InChI Key: GGPFCDUVRNIBHF-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of chloro, methoxy, ethoxy, and oxazole groups, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nitration and Reduction: Starting with a chloro-methoxybenzene derivative, nitration followed by reduction can introduce the amino group required for further reactions.

    Cyclization: The amino derivative undergoes cyclization with ethoxyphenyl compounds under acidic or basic conditions to form the oxazole ring.

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while substitution of the chloro group with an amine can form an amino derivative.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with desired chemical and physical properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methoxyphenyl)-N’-(4-methoxyphenyl)propanamide
  • N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide

Uniqueness

N-(3-chloro-4-methoxyphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide stands out due to its oxazole ring, which imparts unique chemical properties and potential biological activities. The combination of chloro, methoxy, and ethoxy groups further enhances its versatility in various chemical reactions and applications.

Properties

Molecular Formula

C19H17ClN2O4

Molecular Weight

372.8 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H17ClN2O4/c1-3-25-14-7-4-12(5-8-14)18-11-16(22-26-18)19(23)21-13-6-9-17(24-2)15(20)10-13/h4-11H,3H2,1-2H3,(H,21,23)

InChI Key

GGPFCDUVRNIBHF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

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